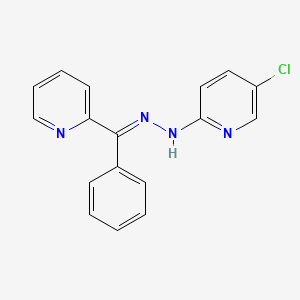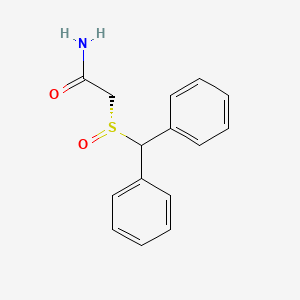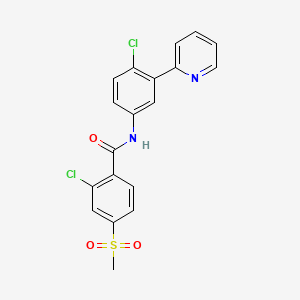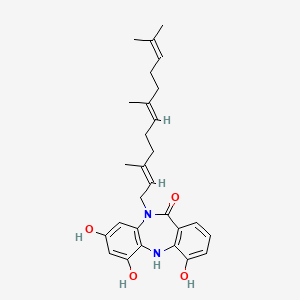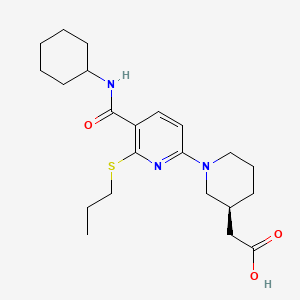
AZD 4017
概要
説明
AZD-4017は、11β-ヒドロキシステロイドデヒドロゲナーゼタイプ1(11β-HSD1)酵素の強力かつ選択的な阻害剤です。 この酵素は、末梢組織におけるグルココルチコイドの受容体前代謝および活性化に関与しています 。 AZD-4017は、2型糖尿病や特発性頭蓋内圧亢進症などのさまざまな代謝性疾患における潜在的な治療用途について調査されてきました .
科学的研究の応用
AZD-4017 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Wound Healing: AZD-4017 has shown promise in improving wound healing in patients with type 2 diabetes by inhibiting the enzyme 11β-HSD1.
Metabolic Diseases: The compound has been investigated for its effects on lipid profiles and lean muscle mass in patients with idiopathic intracranial hypertension.
Bone Health: Research has explored the impact of AZD-4017 on bone turnover markers in postmenopausal women with osteopenia.
作用機序
AZD-4017は、11β-ヒドロキシステロイドデヒドロゲナーゼタイプ1(11β-HSD1)酵素を選択的に阻害することによりその効果を発揮します。この阻害は、不活性なグルココルチコイドコルチゾンの末梢組織におけるその活性な対応物コルチゾールへの変換を減少させます。 この活性化をブロックすることにより、AZD-4017はグルココルチコイドレベルとその関連する代謝効果を調節するのに役立ちます .
類似の化合物との比較
AZD-4017は、11β-HSD1阻害剤として知られる化合物のクラスの一部です。このクラスの類似の化合物には、以下が含まれます。
カルベノキソロン: 異なる効力と選択性プロファイルを持つ別の11β-HSD1阻害剤です。
PF-915275: 異なる薬物動態特性を持つ選択的な11β-HSD1阻害剤です。
生化学分析
Biochemical Properties
AZD 4017 interacts with the enzyme 11β-HSD1, inhibiting its activity . It displays excellent selectivity versus the related enzymes 11-βHSD2, 17β-HSD1, 17β-HSD3 (all IC 50 >30 μM) and shows no measurable activity against the glucocorticoid and mineralocorticoid receptors . The IC50 value of this compound for human 11β-HSD1 is 7 nM .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For example, in adipocytes from non-diabetic volunteers, this compound was shown to be a potent inhibitor of 11β-HSD1 activity . In patients with idiopathic intracranial hypertension, treatment with this compound led to significant improvements in lipid profiles and increased lean muscle mass .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of 11β-HSD1, an enzyme that converts the inactive glucocorticoid cortisone to its active counterpart cortisol . By inhibiting this enzyme, this compound reduces the local production and activation of glucocorticoids within peripheral tissues .
Temporal Effects in Laboratory Settings
In a phase II trial, this compound demonstrated selective inhibition of 11β-HSD1 activity in vivo in a safe and reversible manner . At 90 days there was no treatment effect on bone formation as measured by osteocalcin .
Metabolic Pathways
This compound is involved in the metabolic pathway of glucocorticoids. It inhibits the enzyme 11β-HSD1, which is responsible for the conversion of inactive glucocorticoid (cortisone) to its active form (cortisol) .
準備方法
AZD-4017の合成には、主要な中間体の形成や最終的なカップリング反応など、複数のステップが含まれます。この化合物は、通常、求核置換、環化、アミド化などの有機反応のシリーズを通じて合成されます。 反応条件は、多くの場合、有機溶媒、触媒、および制御された温度の使用を含み、高収率と純度を確保します .
化学反応の分析
AZD-4017は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて酸化された誘導体を形成することができます。
還元: 還元反応は、AZD-4017をその還元形に変換することができます。
置換: この化合物は、さまざまな試薬と置換反応を起こして置換された誘導体を形成することができます。
これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな求核剤(置換反応用)が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります .
科学研究アプリケーション
AZD-4017は、化学、生物学、医学、産業の分野における潜在的な用途について広範囲にわたって研究されてきました。その注目すべき用途には、以下が含まれます。
類似化合物との比較
AZD-4017 is part of a class of compounds known as 11β-HSD1 inhibitors. Similar compounds in this class include:
Carbenoxolone: Another 11β-HSD1 inhibitor with different potency and selectivity profiles.
PF-915275: A selective 11β-HSD1 inhibitor with distinct pharmacokinetic properties.
Compared to these compounds, AZD-4017 exhibits unique selectivity and potency, making it a valuable candidate for therapeutic applications .
特性
IUPAC Name |
2-[(3S)-1-[5-(cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]piperidin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O3S/c1-2-13-29-22-18(21(28)23-17-8-4-3-5-9-17)10-11-19(24-22)25-12-6-7-16(15-25)14-20(26)27/h10-11,16-17H,2-9,12-15H2,1H3,(H,23,28)(H,26,27)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDZABJPWMBMIQ-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(C=CC(=N1)N2CCCC(C2)CC(=O)O)C(=O)NC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=C(C=CC(=N1)N2CCC[C@H](C2)CC(=O)O)C(=O)NC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145044 | |
| Record name | AZD-4017 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1024033-43-9 | |
| Record name | AZD-4017 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1024033439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-4017 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14875 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AZD-4017 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1024033-43-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZD-4017 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JL137394Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of AZD4017?
A1: AZD4017 acts as a reversible competitive inhibitor of 11β-HSD1 [, ]. This enzyme catalyzes the conversion of inactive cortisone to active cortisol within tissues. By inhibiting 11β-HSD1, AZD4017 reduces intracellular cortisol levels without affecting systemic cortisol levels [, , ].
Q2: What are the downstream effects of 11β-HSD1 inhibition by AZD4017?
A2: Inhibition of 11β-HSD1 by AZD4017 has been shown to impact various metabolic processes, including:
- Improved lipid profiles: Clinical trials have demonstrated that AZD4017 treatment leads to decreased cholesterol levels, increased high-density lipoprotein (HDL) levels, and an improved cholesterol/HDL ratio [].
- Enhanced lean muscle mass: Treatment with AZD4017 has been associated with increased lean muscle mass in individuals with idiopathic intracranial hypertension [].
- Potential wound healing benefits: Preliminary evidence suggests that AZD4017 may promote wound healing in individuals with type 2 diabetes, potentially by improving epidermal integrity [, , ].
- Increased 11-oxygenated androgen levels: Research indicates that 11β-HSD1 inhibition by AZD4017 leads to increased production of 11-ketotestosterone, a potent androgen, in adipose tissue [].
Q3: What is the molecular formula and weight of AZD4017?
A3: The molecular formula of AZD4017 is C22H31N3O3S, and its molecular weight is 417.57 g/mol. Unfortunately, the provided research articles do not contain spectroscopic data.
Q4: Are there studies on the material compatibility and stability of AZD4017?
A4: While the provided research focuses on the biological effects of AZD4017, specific studies on its material compatibility and stability under various conditions were not included.
Q5: What is known about the pharmacokinetics of AZD4017?
A5: AZD4017 exhibits good oral bioavailability []. Studies have shown that it effectively inhibits systemic 11β-HSD1 activity, as demonstrated by a significant reduction in urinary glucocorticoid metabolite ratios [, ]. AZD4017 is primarily metabolized via acyl glucuronidation [], and structural modifications have been explored to reduce this metabolic pathway and enhance its metabolic stability [, ].
Q6: How does the pharmacodynamic profile of AZD4017 relate to its efficacy?
A6: The efficacy of AZD4017 appears to be dependent on baseline cortisol levels and the degree of 11β-HSD1 inhibition achieved []. Individuals with higher baseline cortisol levels and greater 11β-HSD1 inhibition tend to experience more pronounced effects on blood pressure, lipid profiles, and wound healing [].
Q7: What in vitro models have been used to study AZD4017?
A7: Researchers have utilized primary skin fibroblasts and human adipocytes to investigate the effects of AZD4017 on gene expression and cellular function in vitro [, ]. These models have provided valuable insights into the molecular mechanisms underlying the drug's effects.
Q8: What in vivo models have been used to study AZD4017?
A8: AZD4017 has been evaluated in various preclinical and clinical studies:
- Animal models: While specific animal models were not detailed in the provided research, preclinical studies have been crucial in understanding the role of 11β-HSD1 in various disease models [].
- Clinical trials: Phase II clinical trials have investigated the safety, tolerability, and efficacy of AZD4017 in patients with:
- Idiopathic Intracranial Hypertension (IIH): Studies have shown that AZD4017 is well-tolerated in this patient population and may offer potential benefits in reducing intracranial pressure [, , , , , , ].
- Type 2 Diabetes Mellitus: Pilot trials suggest that AZD4017 may improve wound healing and skin integrity in individuals with type 2 diabetes [, , ].
- Postmenopausal Osteopenia: Although AZD4017 effectively inhibited 11β-HSD1, a 90-day trial did not demonstrate significant effects on bone formation markers [, ].
- Nonalcoholic Steatohepatitis (NASH) and Nonalcoholic Fatty Liver Disease (NAFLD): One study investigated the potential of AZD4017 to reduce hepatic fat in these conditions [].
Q9: Are there specific biomarkers for monitoring AZD4017 activity?
A9: Several biomarkers have been utilized to assess the activity and efficacy of AZD4017:
- Urinary glucocorticoid metabolites: The ratio of urinary (5α-tetrahydrocortisol + tetrahydrocortisol) to tetrahydrocortisone [(5αTHF+THF)/THE] serves as a reliable indicator of 11β-HSD1 activity and is commonly used to monitor the degree of inhibition achieved by AZD4017 [, ].
- Serum and cerebrospinal fluid cortisol/cortisone ratios: These ratios provide insights into both systemic and central nervous system 11β-HSD1 activity [].
- Blood GUDCA/G7oxoLCA ratio: This bile acid ratio has emerged as a potential blood biomarker for assessing pharmacological 11β-HSD1 inhibition [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




